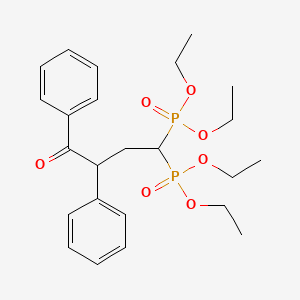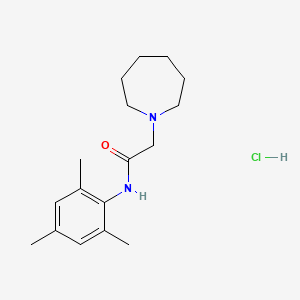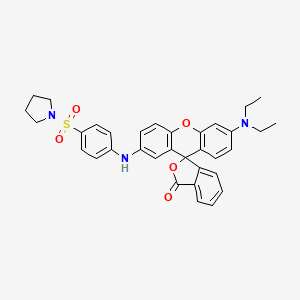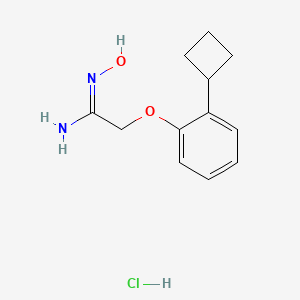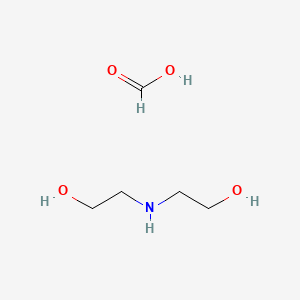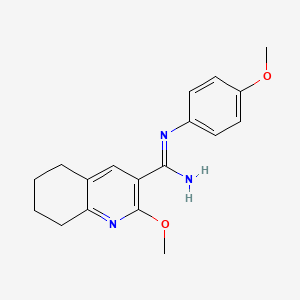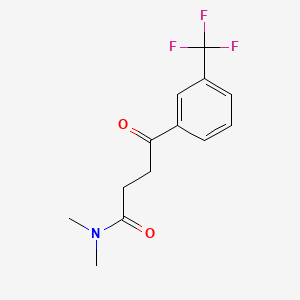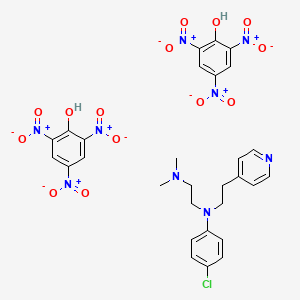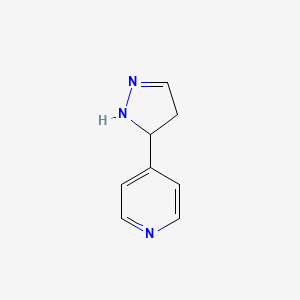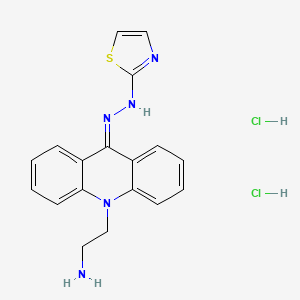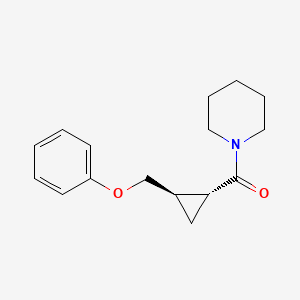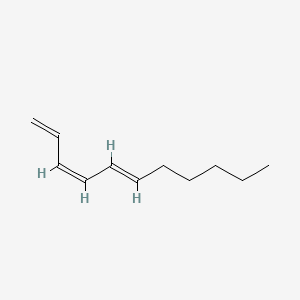
1-Phenyl-2-(methylthio)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(methylthio)ethanol is an organic compound with the molecular formula C9H12OS It contains a phenyl group attached to a secondary alcohol, which is further connected to a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(methylthio)ethanol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with methylthiolate in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:
Reagents: Benzaldehyde, methylthiolate, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(methylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like halides, amines, or thiols in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: 1-Phenyl-2-(methylthio)ethanone
Reduction: 1-Phenyl-2-(methylthio)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-2-(methylthio)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(methylthio)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical transformations, which can lead to the formation of active intermediates. These intermediates can interact with biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-Phenyl-2-(methylthio)ethanol can be compared with other similar compounds, such as:
1-Phenyl-2-(methylthio)ethanone: Similar structure but with a ketone group instead of an alcohol.
1-Phenyl-2-(methylthio)ethane: Similar structure but fully reduced to a hydrocarbon.
1-Phenyl-2-(ethylthio)ethanol: Similar structure but with an ethylthio group instead of a methylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7714-93-4 |
|---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-methylsulfanyl-1-phenylethanol |
InChI |
InChI=1S/C9H12OS/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 |
InChI Key |
IBAHCMMJUMZGSF-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


